2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole
Overview
Description
2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a benzimidazole core with a 3-(4-methoxyphenyl)propyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole can be achieved through a one-pot reductive cyclization method. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) as the solvent .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives typically involve large-scale synthesis using similar reductive cyclization techniques. The choice of reagents and solvents may vary depending on the specific requirements of the production process, but the fundamental principles remain consistent.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced benzimidazole compounds.
Scientific Research Applications
2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to enzymes and protein receptors, inhibiting their activity. This can result in the disruption of essential biological processes, such as nucleic acid synthesis, protein synthesis, and microtubule function .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: A similar benzimidazole derivative with additional methoxy groups and a carboxamide functional group.
Benzimidazole: The parent compound with a simpler structure and a wide range of biological activities.
Uniqueness
2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 3-(4-methoxyphenyl)propyl group enhances its potential interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-14-11-9-13(10-12-14)5-4-8-17-18-15-6-2-3-7-16(15)19-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCYLMOMPQERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351316 | |
Record name | 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313958-73-5 | |
Record name | 2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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